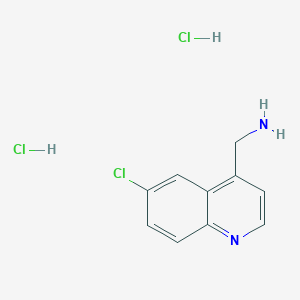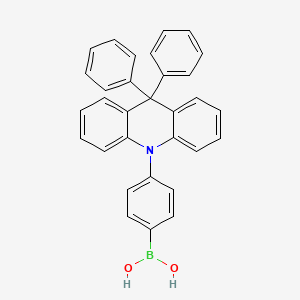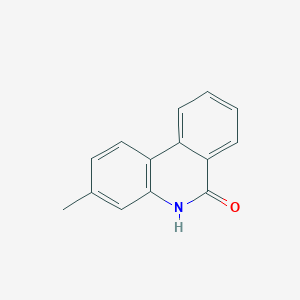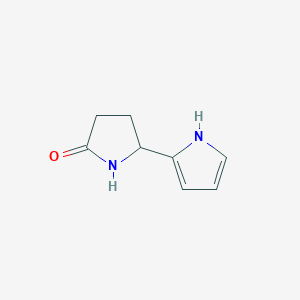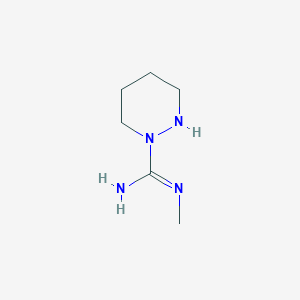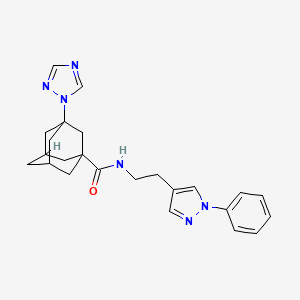
N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide is a complex organic compound that features a combination of pyrazole, triazole, and adamantane moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide likely involves multiple steps, including the formation of the pyrazole and triazole rings, followed by their attachment to the adamantane core. Typical reaction conditions might include:
Formation of Pyrazole Ring: This could involve the reaction of a hydrazine derivative with a 1,3-diketone.
Formation of Triazole Ring: This might be achieved through a cyclization reaction involving an azide and an alkyne.
Attachment to Adamantane: The final step could involve the coupling of the pyrazole and triazole rings to the adamantane core, possibly through amide bond formation.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the pyrazole or triazole rings.
Reduction: Reduction of any nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible development as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide would depend on its specific biological activity. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Pathways Involved: Could involve pathways related to inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide: can be compared with other compounds containing pyrazole, triazole, and adamantane moieties.
Examples: Similar compounds might include other adamantane derivatives or pyrazole-triazole hybrids.
Uniqueness
Structural Features: The combination of pyrazole, triazole, and adamantane in a single molecule is relatively unique and may confer specific properties such as enhanced stability or biological activity.
Applications: Its unique structure might make it particularly suitable for certain applications, such as targeting specific enzymes or receptors in medicinal chemistry.
Eigenschaften
Molekularformel |
C24H28N6O |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
N-[2-(1-phenylpyrazol-4-yl)ethyl]-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C24H28N6O/c31-22(26-7-6-18-13-27-29(14-18)21-4-2-1-3-5-21)23-9-19-8-20(10-23)12-24(11-19,15-23)30-17-25-16-28-30/h1-5,13-14,16-17,19-20H,6-12,15H2,(H,26,31) |
InChI-Schlüssel |
RJWGMOAHRSZISM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)NCCC5=CN(N=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


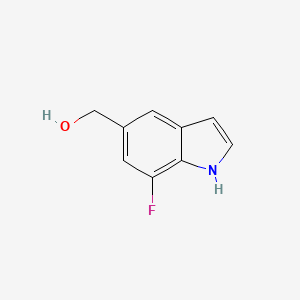
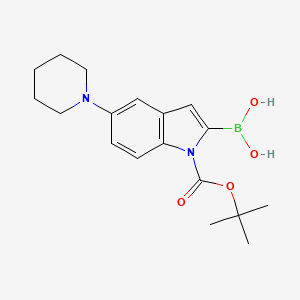
![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)

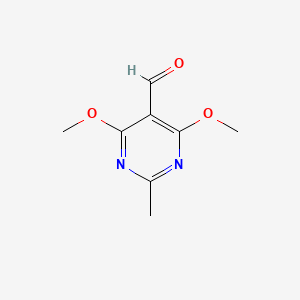
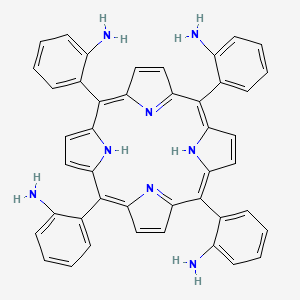

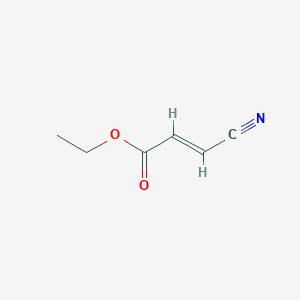
![tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate](/img/structure/B13117116.png)
